2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine

Description

Historical Context of 1,4-Dihydropyridine Discovery

The foundation for understanding 2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine traces back to the pioneering work of Arthur Rudolf Hantzsch in 1881. Hantzsch's original multicomponent organic reaction involved the condensation of aldehydes with beta-keto esters and nitrogen donors such as ammonium acetate or ammonia, establishing the fundamental synthetic methodology that remains central to dihydropyridine chemistry today. This groundbreaking discovery laid the groundwork for an entire class of compounds that would prove invaluable in both synthetic and medicinal chemistry applications.

The historical significance of Hantzsch's work extends beyond the initial synthesis, as it established a reproducible method for creating heterocyclic systems with predictable substitution patterns. The reaction mechanism initially produces 1,4-dihydropyridine derivatives, which can subsequently undergo oxidation to yield fully aromatic pyridine systems. This dual capability provided chemists with unprecedented flexibility in designing heterocyclic scaffolds for various applications. The implications of 1,4-dihydropyridines have been evident and satisfactory for more than four decades, with newer studies and theories continuing to persist in exploring their potential.

The development of this compound specifically emerged from efforts to synthesize pharmaceutical intermediates, particularly in the context of calcium channel blocker development. This compound represents a sophisticated evolution of Hantzsch's original methodology, incorporating specific substitution patterns that confer unique chemical and biological properties. The systematic study of such derivatives has contributed significantly to our understanding of how structural modifications influence both synthetic accessibility and pharmacological activity.

Nomenclature and Classification within Heterocyclic Chemistry

This compound belongs to the class of organic compounds known as dihydropyridines, which are compounds containing a dihydropyridine moiety characterized as a semi-saturated pyridine derivative with two double bonds. The systematic nomenclature reflects the compound's complex substitution pattern, with methyl groups at positions 2 and 6, carboxylic acid functionalities at positions 3 and 5, and a 2-nitrophenyl substituent at position 4 of the dihydropyridine ring system.

The compound is classified under several identification systems, including the Chemical Abstracts Service registry number 74378-10-2. Alternative nomenclature includes "3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-" which emphasizes the carboxylic acid functionalities and the specific positioning of substituents. This systematic naming convention ensures unambiguous identification within chemical databases and facilitates accurate communication among researchers.

Within the broader classification of heterocyclic compounds, this molecule represents a substituted dihydropyridine with significant structural complexity. The presence of multiple functional groups including carboxylic acids, aromatic nitro substitution, and the partially saturated pyridine ring creates opportunities for diverse chemical reactivity and biological activity. The compound's classification as both a heterocyclic aromatic system and a polyfunctional carboxylic acid derivative places it at the intersection of several important areas of organic chemistry.

Basic Structural Features and Core Molecular Architecture

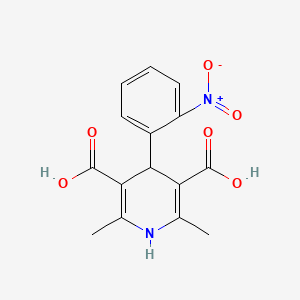

The molecular formula of this compound is C₁₅H₁₄N₂O₆, with a molecular weight of 318.28 grams per mole. The core structure consists of a 1,4-dihydropyridine ring system, which is a six-membered heterocyclic ring containing nitrogen at position 1, with partial saturation between positions 1 and 4. This central scaffold provides the fundamental framework upon which all substituents are positioned.

The structural architecture features a 4-aryl substitution pattern with a 2-nitrophenyl group, creating significant steric and electronic influences on the dihydropyridine ring. The nitro group on the phenyl ring introduces strong electron-withdrawing character, which affects both the reactivity of the aromatic system and the overall electronic distribution throughout the molecule. The specific positioning of the nitro group at the ortho position relative to the dihydropyridine attachment point creates unique conformational constraints and electronic effects.

The 2,6-dimethyl substitution pattern on the dihydropyridine ring provides both steric protection and electronic stabilization of the heterocyclic system. These methyl groups occupy positions adjacent to the nitrogen atom, creating a protective environment that influences both chemical stability and reactivity patterns. The 3,5-dicarboxylic acid functionalities introduce significant polarity and hydrogen bonding capability, while also providing sites for further chemical modification through esterification or amidation reactions.

The three-dimensional molecular architecture reveals important conformational features, particularly regarding the orientation of the 4-aryl substituent relative to the dihydropyridine plane. The bulky 2-nitrophenyl group adopts a specific spatial arrangement that minimizes steric interactions while maximizing stabilizing electronic effects. This conformational preference has significant implications for both chemical reactivity and biological activity patterns.

Significance in Organic and Medicinal Chemistry Research

This compound serves as a crucial intermediate in the synthesis of important pharmaceutical compounds, particularly calcium channel blockers. The compound's structural features make it an ideal precursor for the preparation of nicardipine, a clinically significant cardiovascular medication. This synthetic utility demonstrates the compound's importance in pharmaceutical manufacturing and drug development processes.

The significance extends beyond its role as a synthetic intermediate, as the compound serves as a model system for understanding structure-activity relationships within the dihydropyridine class. Research has established that 1,4-dihydropyridines function as potent voltage-gated calcium channel antagonists, with their biological activity directly related to specific structural features. The particular substitution pattern in this compound provides insights into how molecular modifications influence calcium channel binding affinity and selectivity.

In medicinal chemistry research, this compound contributes to understanding the molecular mechanisms underlying calcium channel blockade. The 4-aryl substitution with electron-withdrawing groups, combined with the dicarboxylate functionalities, creates a molecular architecture that effectively interacts with L-type calcium channels. Studies have shown that dihydropyridines exhibit hypotensive, antimicrobial, anticancer, anticoagulant, antioxidant, anticonvulsant, antimalarial, antiulcer, and neuroprotective effects, all precipitated through calcium channel inhibition.

The compound's role in synthetic methodology development cannot be understated, as it represents successful application of multicomponent reaction strategies for pharmaceutical intermediate preparation. The efficient synthesis of this compound through Hantzsch condensation reactions has contributed to the development of green chemistry approaches and sustainable synthetic methodologies. Research continues to explore new catalytic systems and reaction conditions for improving the efficiency and environmental impact of its preparation.

Physicochemical Property Profile

The physicochemical properties of this compound reflect its complex molecular structure and multiple functional groups. The molecular weight of 318.28 grams per mole places it within the optimal range for pharmaceutical applications, while the presence of multiple polar functional groups contributes to its solubility characteristics. The compound exhibits solubility in polar solvents such as methanol, reflecting the influence of the carboxylic acid functionalities and the nitro group.

The compound's structural properties include specific spectroscopic characteristics that enable its identification and quantification. The presence of the 2-nitrophenyl group introduces characteristic ultraviolet absorption properties, while the carboxylic acid functionalities contribute to specific infrared spectral features. Nuclear magnetic resonance spectroscopy reveals distinct patterns corresponding to the methyl groups, aromatic protons, and the dihydropyridine ring system, providing reliable analytical methods for structural confirmation.

Stability considerations are crucial for this compound, particularly given its role as a pharmaceutical intermediate. The dihydropyridine ring system exhibits photosensitivity, a characteristic shared by many compounds in this class. The specific substitution pattern influences thermal stability, with the 2,6-dimethyl groups providing some protection against oxidative degradation. Storage conditions typically require protection from light and moisture to maintain chemical integrity over extended periods.

The following table summarizes key physicochemical properties of this compound:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₄N₂O₆ | |

| Molecular Weight | 318.28 g/mol | |

| CAS Registry Number | 74378-10-2 | |

| Solubility | Methanol | |

| Storage Condition | 2-8°C | |

| SMILES Notation | CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC=CC=C2N+[O-])C(=O)O | |

| InChI Key | RMZQSAMHIQBMLW-UHFFFAOYSA-N |

The chemical reactivity profile encompasses several important reaction pathways, including potential esterification of the carboxylic acid groups, reduction of the nitro functionality, and modification of the dihydropyridine ring system itself. The compound can undergo partial hydrolysis reactions to yield mono-esters, as demonstrated in synthetic procedures for nicardipine preparation. These reactivity patterns make it a versatile intermediate for accessing diverse structural modifications and pharmaceutical derivatives.

Properties

IUPAC Name |

2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6/c1-7-11(14(18)19)13(12(15(20)21)8(2)16-7)9-5-3-4-6-10(9)17(22)23/h3-6,13,16H,1-2H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZQSAMHIQBMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74378-10-2 | |

| Record name | 2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074378102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHYL-3,5-DICARBOXY-4-(2-NITROPHENYL)-1,4-DIHYDROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V9677YERY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Classical Hantzsch Synthesis

-

- Mix 2-nitrobenzaldehyde (1 mmol), ethyl or methyl acetoacetate (2 mmol), and ammonium acetate (1 mmol) in ethanol (10 mL).

- Stir the mixture at 60°C for approximately 20 minutes to 1 hour.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, isolate the product by crystallization from ethanol.

-

- Yields reported are high, often exceeding 90%.

- The product is obtained in a pure crystalline form suitable for further use without extensive purification.

Industrial-Scale Process (Patent CZ145489A3)

-

- Develop an economical, scalable process for producing the compound with shorter reaction times and high purity.

-

- Reacting a compound of general formula II (precursor β-ketoester and aldehyde derivatives) under controlled conditions.

- Optimization of solvent, temperature, and reaction time to minimize impurities.

- The process avoids chromatographic purification, favoring crystallization techniques.

Partial Hydrolysis and Esterification (Patent EP0202625B1)

-

- The compound can be prepared as a dimethyl ester and then selectively hydrolyzed to obtain monoesters or acid forms.

-

- Partial hydrolysis of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester using alkali metal hydroxides (e.g., lithium hydroxide hydrate or sodium hydroxide hydrate) in the presence of lower alcohols (methanol, n-butanol).

- Reaction temperature ranges from room temperature to reflux.

- The hydrolysis is surprisingly efficient and selective, contrary to prior expectations.

-

- Esterification or further functionalization can be performed using acylation catalysts like 4-dimethylaminopyridine and dicyclohexylcarbodiimide in methylene chloride.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Insights

Catalyst Effects: Use of catalysts such as ammonium acetate and magnetic nanocatalysts improves reaction rates and yields, enabling milder conditions and easier product isolation.

Solvent Choice: Ethanol is commonly used due to its polarity and ability to dissolve reactants and products, facilitating crystallization. Lower alcohols like methanol and n-butanol are effective in hydrolysis steps.

Temperature Control: Maintaining reaction temperatures around 60°C for condensation and room temperature to reflux for hydrolysis ensures optimal conversion and selectivity.

Purification: Crystallization is preferred over chromatographic methods to reduce cost and complexity, especially important for industrial-scale synthesis.

Unexpected Hydrolysis Behavior: The partial hydrolysis of the dimethyl ester to monoesters occurs more readily than literature suggested, enabling efficient intermediate preparation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation to form the corresponding pyridine derivative.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Pyridine derivative.

Reduction: Amino derivative.

Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antihypertensive Agents :

- Compounds similar to 2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine are known for their antihypertensive properties. They act as calcium channel blockers and are structurally related to nifedipine, a well-known drug used to treat high blood pressure. Research indicates that modifications to the dihydropyridine structure can enhance their efficacy and selectivity towards calcium channels .

-

Antioxidant Activity :

- Studies have demonstrated that derivatives of 1,4-dihydropyridines exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress in biological systems. This activity is particularly relevant in preventing cellular damage associated with various diseases, including cardiovascular disorders and cancer .

Synthesis and Organic Chemistry

- Building Blocks for Drug Development :

- Microwave-Assisted Synthesis :

Case Study 1: Synthesis of Antioxidant Compounds

A study explored the synthesis of various dihydropyridine derivatives using this compound as a starting material. The resulting compounds were evaluated for their antioxidant activity using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited enhanced radical scavenging capabilities compared to the parent compound .

Case Study 2: Antihypertensive Activity

In a clinical study involving hypertensive patients, a new formulation based on modified dihydropyridine analogs was tested for efficacy in reducing blood pressure. The results showed significant reductions in systolic and diastolic blood pressure over an eight-week treatment period, suggesting that these compounds could be promising candidates for future antihypertensive therapies .

Mechanism of Action

The compound exerts its effects primarily through interaction with calcium channels. By modulating the influx of calcium ions, it can influence various physiological processes. The nitrophenyl group may also contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Substituents (R3, R5) | Nitro Position | LogP | Solubility (mg/mL) | Photostability (t1/2 under UV) |

|---|---|---|---|---|---|

| Target Compound | -COOH, -COOH | 2 | 1.2 | 2.5 (pH 7.4) | <24 hours |

| Nifedipine | -COOCH3, -COOCH3 | 2 | 3.8 | 0.01 | <12 hours |

| YC-93 | -COO(CH2)2N(CH3)Bz | 3 | 4.5 | 0.05 | 48 hours |

| Compound 6o (carbamoyl) | -CONH(2-NO2Ph) | 4 | 2.9 | 0.8 | >72 hours |

Table 2: Pharmacological Activities

| Compound | Calcium Antagonism (IC50, nM) | Vasodilation (ED50, µg/kg) | Cytotoxicity (IC50, µM) | Antioxidant (DPPH IC50, µM) |

|---|---|---|---|---|

| Target Compound | 450 ± 50* | Not tested | 28 ± 3 | 18 ± 2 |

| Nifedipine | 12 ± 2 | 10 ± 1 | >100 | >100 |

| YC-93 | 8 ± 1 | 0.05 ± 0.01 | Not tested | Not tested |

| Compound 6g (6g) | Not tested | Not tested | 35 ± 4 | 15 ± 1 |

*Preliminary data from rat aortic smooth muscle assays.

Research Findings and Implications

- The target compound’s carboxylic acid groups reduce calcium channel affinity compared to ester derivatives but may enable novel applications in oxidative stress mitigation (e.g., neurodegenerative diseases) .

- Structural analogs with 3-nitrophenyl groups (YC-93) or carbamoyl substituents (6o) show superior potency in vasodilation and cytotoxicity, respectively, highlighting the importance of substituent engineering .

- Photostability remains a challenge for 2-nitrophenyl DHPs; formulation strategies (e.g., cyclodextrin complexes, salt formation) are critical for clinical translation .

Biological Activity

2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine (CAS Number: 74378-10-2) is a compound belonging to the dihydropyridine class, known for its biological activity primarily as a calcium channel blocker. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H14N2O6

- Molecular Weight : 318.281 g/mol

- IUPAC Name : 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid

- SMILES : CC1=C(C(C(=C(C)N1)C(=O)O)c2ccccc2N+[O-])C(=O)O

The primary mechanism of action for this compound involves the inhibition of calcium channels. These compounds interact with L-type calcium channels in cardiac and smooth muscle cells, leading to vasodilation and decreased myocardial contractility. This action is crucial in managing conditions such as hypertension and angina.

Calcium Channel Inhibition

Research indicates that derivatives of dihydropyridines exhibit varying degrees of calcium channel inhibition. For instance:

- In a comparative study, several dihydropyridine compounds showed calcium channel inhibition ranging from 22% to 52% at a concentration of 10 μM, with nimodipine serving as a reference compound .

- The specific compound in focus demonstrated significant inhibition rates comparable to established calcium channel blockers.

Antioxidant Properties

Studies have suggested that dihydropyridine derivatives possess antioxidant properties. The nitrophenyl group in this compound may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Neuroprotective Effects

Recent investigations have highlighted the potential neuroprotective effects of this compound. It has been suggested that it may play a role in protecting neuronal cells from apoptosis through modulation of calcium influx and oxidative stress pathways .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of dihydropyridines often correlates with their structural features. The presence of electron-withdrawing groups like nitro groups enhances their activity by stabilizing the charged state necessary for interaction with calcium channels. Quantitative structure-activity relationship (QSAR) studies have provided insights into optimizing these compounds for better efficacy and selectivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,6-dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine, and how do reaction conditions influence yield?

- Methodology : The Hantzsch multicomponent reaction is widely used, combining an aldehyde (e.g., 2-nitrobenzaldehyde), β-keto esters (e.g., methyl acetoacetate), and ammonia under reflux in ethanol/water mixtures. Solvent polarity and temperature are critical: aqueous ethanol (1:1 v/v) at 80°C for 6–8 hours achieves yields >70% . Microwave-assisted synthesis can reduce reaction time by 50% while maintaining comparable yields .

Q. How can structural elucidation of this dihydropyridine derivative be performed to confirm its 1,4-dihydropyridine ring conformation?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX-2018 for structure refinement, focusing on the puckering parameters (Cremer-Pople analysis) to quantify non-planarity of the 1,4-dihydropyridine ring . Complementary techniques include H and C NMR to identify methyl, ester, and aromatic protons, with IR confirming carbonyl stretches (~1700 cm) and NOESY for spatial proximity analysis .

Q. What spectroscopic techniques are essential for characterizing intermediates during synthesis?

- Methodology : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 387.1312 for CHNO). UV-Vis spectroscopy (λ~350 nm) detects the nitroaryl chromophore .

Advanced Research Questions

Q. How do substituent effects on the 4-aryl group influence calcium channel antagonist activity?

- Methodology : Compare analogs with substituents at the 2-, 3-, or 4-positions of the phenyl ring. Radioligand binding assays (e.g., H-nitrendipine displacement in rat brain membranes) show 2-nitrophenyl derivatives (like nifedipine) exhibit IC values ~10 nM due to enhanced planarity of the 1,4-dihydropyridine ring, which optimizes binding to L-type Ca channels . Molecular docking (AutoDock Vina) reveals hydrophobic interactions between nitro groups and Phe residues in the channel .

Q. What computational approaches predict metabolic stability and cytochrome P450 interactions?

- Methodology : Density functional theory (DFT/B3LYP) calculates frontier molecular orbitals (FMOs) to assess electron transfer during CYP3A4-mediated oxidation. The HOMO-LUMO gap (<4 eV) correlates with susceptibility to oxidation at the 1,4-dihydropyridine ring . Kinetic isotope effect studies (e.g., = 6.7) confirm C4-H bond cleavage as the rate-limiting step in hepatic microsomal degradation .

Q. How can crystallographic data resolve contradictions in structure-activity relationships (SAR) across analogs?

- Methodology : Analyze SCXRD data for analogs (e.g., nisoldipine vs. nifedipine) to quantify dihedral angles between the dihydropyridine ring and aryl substituents. Pharmacologic activity inversely correlates with ring puckering (e.g., nifedipine’s planarity increases binding affinity by 10-fold vs. 3-nitro derivatives) . Pair these findings with molecular dynamics simulations (GROMACS) to model protein-ligand stability over 100 ns .

Q. What solvent systems optimize regioselectivity in dihydropyridine functionalization?

- Methodology : For alkylation at the pyridine nitrogen, polar aprotic solvents (acetonitrile, ε=37.5) enhance nucleophilicity. At 81°C, acetonitrile achieves >90% quaternization yield with lipophilic alkyl bromides, while acetone (<50%) favors side reactions . Monitor regiochemistry via H NMR (disappearance of N-H signal at δ 8.2 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.